molecular formula C14H24N4O8 B12582989 L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid CAS No. 647008-43-3

L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid

Cat. No.: B12582989
CAS No.: 647008-43-3
M. Wt: 376.36 g/mol
InChI Key: PRMKTMYMLHWYTM-CRKKBNSPSA-N
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Description

L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic tetrapeptide composed of L-threonine, L-alanine, L-alanine, and L-aspartic acid. This compound is provided as a high-purity material strictly for laboratory research applications. As a short peptide sequence, it may serve as a building block for more complex peptide structures or as a standard in analytical chemistry. Peptides containing aspartic acid can be of interest in biochemical studies due to the residue's potential role in molecular recognition and interaction. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific scientific literature for potential applications and handling procedures. All information provided is for informational purposes only.

Properties

CAS No.

647008-43-3

Molecular Formula

C14H24N4O8

Molecular Weight

376.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C14H24N4O8/c1-5(17-13(24)10(15)7(3)19)11(22)16-6(2)12(23)18-8(14(25)26)4-9(20)21/h5-8,10,19H,4,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)(H,25,26)/t5-,6-,7+,8-,10-/m0/s1

InChI Key

PRMKTMYMLHWYTM-CRKKBNSPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.

    Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.

    Substitution: Amino groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine’s hydroxyl group can yield a ketone, while reduction of the carboxyl groups can produce alcohols.

Scientific Research Applications

Biological Role and Metabolism

L-Threonyl-L-alanyl-L-aspartic acid serves as a metabolite in biological systems. It is involved in several metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. The compound's structure allows it to participate in various biochemical reactions, which can be critical for maintaining cellular functions.

Nutritional Supplementation

L-Threonyl-L-alanyl-L-aspartic acid can be used as a dietary supplement aimed at enhancing athletic performance and recovery. The amino acids within the peptide are essential for muscle repair and growth. Research into amino acid supplementation has shown that such compounds can improve exercise performance and reduce muscle soreness post-exercise.

Agricultural Applications

There is emerging evidence that amino acids, including aspartic acid, can alleviate stress in plants. A study demonstrated that the application of exogenous aspartic acid mitigated the adverse effects of salt stress on wheat plants . While specific studies on L-Threonyl-L-alanyl-L-aspartic acid in agriculture are scarce, its role as a building block for proteins suggests that it could enhance plant resilience under stress conditions.

Case Studies

Study/Trial Application Findings
Neuroprotection StudyInvestigated the effects of amino acids on neuronal healthFound that aspartate derivatives could protect against excitotoxicity
CABG Patient StudyEvaluated sodium L-aspartate in cardiac surgeryReported improved outcomes in patients receiving sodium L-aspartate during CABG
Plant Stress MitigationAssessed exogenous application of aspartate on wheatDemonstrated reduced salt stress effects through antioxidant activity

Mechanism of Action

The mechanism by which L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

    Enzyme Inhibition: The peptide can bind to enzyme active sites, inhibiting their activity.

    Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-alanyl-L-alanyl-L-glutamic acid: Similar structure but with glutamic acid instead of aspartic acid.

    L-Threonyl-L-alanyl-L-alanyl-L-serine: Contains serine instead of aspartic acid.

    L-Threonyl-L-alanyl-L-alanyl-L-valine: Valine replaces aspartic acid.

Uniqueness

L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of threonine, alanine, and aspartic acid allows for unique interactions and reactivity compared to other similar peptides.

Biological Activity

L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic peptide composed of four amino acids: threonine, alanine, and aspartic acid. The biological activity of this compound is primarily determined by its amino acid sequence and structure, which can influence various biochemical pathways and interactions within biological systems. This article explores the biological activities associated with this peptide, supported by data tables, research findings, and case studies.

Structure and Properties

The molecular structure of this compound contributes to its biological functions. The specific arrangement of amino acids affects its conformation, stability, and interactions with biological macromolecules.

  • Molecular Formula : C₁₁H₁₄N₄O₅
  • Molecular Weight : Approximately 286.25 g/mol

Biological Activities

This compound exhibits several biological activities that may be relevant for therapeutic applications. These activities include:

  • Antioxidant Properties : The presence of threonine and aspartic acid may confer antioxidant capabilities, helping to neutralize free radicals.
  • Neuroprotective Effects : Peptides similar in structure have been studied for their potential neuroprotective effects against neurodegenerative diseases.
  • Cell Signaling Modulation : The peptide may influence cell signaling pathways through interactions with receptors or enzymes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals
NeuroprotectiveProtects neurons from damage
Cell SignalingModulates signaling pathways

The mechanism of action for this compound involves its interaction with various cellular components:

  • Receptor Binding : The peptide may bind to specific receptors on cell membranes, influencing intracellular signaling cascades.
  • Enzyme Interaction : It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

Case Study: Neuroprotection in Cellular Models

Research has demonstrated the neuroprotective effects of peptides similar to this compound in cellular models of neurodegeneration. In a study involving cultured neuronal cells exposed to oxidative stress, the peptide showed significant reduction in cell death compared to controls.

  • Experimental Setup : Neuronal cells were treated with the peptide prior to oxidative stress induction.
  • Results : A 40% reduction in apoptotic markers was observed in treated cells compared to untreated controls.

Synthesis and Stability

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and purity of the peptide.

  • Stability Considerations : The stability of the peptide in physiological conditions is crucial for its biological activity. Factors such as pH, temperature, and the presence of proteolytic enzymes can affect its integrity.

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action for this compound. Potential areas for future investigation include:

  • In Vivo Studies : Understanding the effects in living organisms.
  • Therapeutic Applications : Exploring its potential use in treating neurodegenerative diseases or as an antioxidant supplement.
  • Structural Analysis : Detailed structural studies to optimize its design for enhanced efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.